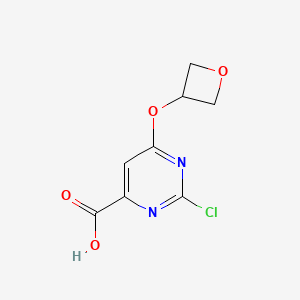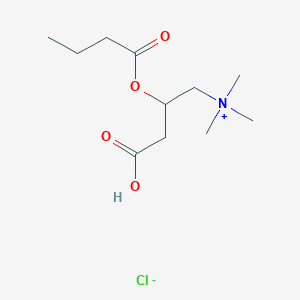![molecular formula C7H5Cl2N3 B13900855 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine](/img/structure/B13900855.png)
4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The presence of chlorine atoms at positions 4 and 6, along with a methyl group at position 2, makes this compound unique and of interest in various fields of research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the desired pyrazolopyridine structure . Another method involves the treatment of diphenylhydrazone and pyridine with iodine, which was one of the earliest methods used to synthesize pyrazolopyridines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrazolopyridines, while coupling reactions can result in the formation of biaryl compounds .
Applications De Recherche Scientifique
4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a lead compound in drug discovery, particularly for its anticancer and antimicrobial properties.
Biological Research: It is used in the study of enzyme inhibition and as a probe to understand biological pathways.
Material Science: The compound is explored for its potential use in the development of new materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, forming hydrogen bonds and other interactions that stabilize the enzyme-inhibitor complex . This inhibition can lead to alterations in cellular processes and pathways, ultimately affecting cell function and viability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-D]pyrimidine: This compound has a similar fused ring structure but with different substituents and nitrogen positions.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Another similar compound with a triazole ring fused to the pyrazolopyrimidine structure.
Uniqueness
4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine is unique due to the presence of chlorine atoms at positions 4 and 6, which can significantly influence its chemical reactivity and biological activity. The methyl group at position 2 also contributes to its distinct properties compared to other pyrazolopyridines .
Propriétés
Formule moléculaire |
C7H5Cl2N3 |
|---|---|
Poids moléculaire |
202.04 g/mol |
Nom IUPAC |
4,6-dichloro-2-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H5Cl2N3/c1-12-3-4-5(8)2-6(9)10-7(4)11-12/h2-3H,1H3 |
Clé InChI |
LONNTONSQMIZLH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C2C(=CC(=NC2=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13900820.png)


![1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one](/img/structure/B13900837.png)
![3-Azaspiro[bicyclo[3.2.1]octane-8,1'-cyclopropane] hydrochloride](/img/structure/B13900843.png)



